![molecular formula C16H16ClNO2 B5223217 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide](/img/structure/B5223217.png)
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a vital role in maintaining cellular energy homeostasis. A-769662 has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Mechanism of Action
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide activates AMPK through allosteric modulation of the enzyme. It binds to the γ-subunit of AMPK, leading to conformational changes that increase the activity of the enzyme. Activated AMPK promotes ATP-generating catabolic pathways and inhibits ATP-consuming anabolic pathways, leading to increased energy production and utilization in the cell.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has been shown to have numerous biochemical and physiological effects. It increases glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide also stimulates fatty acid oxidation and mitochondrial biogenesis, leading to increased energy production and improved metabolic function. Additionally, 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has been shown to have anti-inflammatory effects and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and is stable in biological systems. 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide is also highly selective for AMPK and does not activate other kinases. However, 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Future Directions
There are several future directions for the study of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide. One area of research is the development of more potent and selective AMPK activators. Another area is the investigation of the long-term effects of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide on metabolic function and disease progression. Additionally, the potential use of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide in combination with other drugs for the treatment of metabolic disorders and cancer warrants further investigation. Overall, 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has shown great potential as a therapeutic agent, and continued research in this area is crucial for the development of new treatments for metabolic disorders and cancer.
Synthesis Methods
The synthesis of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide involves the reaction of 2-(3-chlorophenoxy)aniline with 2-ethylphenylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide in its pure form. The synthesis process has been optimized to produce high yields and purity of the final product.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has been extensively studied in various scientific research applications. It has been shown to have potential therapeutic effects in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases. 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has also been investigated for its anti-cancer properties and its ability to improve cognitive function.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-12-6-3-4-9-15(12)18-16(19)11-20-14-8-5-7-13(17)10-14/h3-10H,2,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCJDQNTMHSFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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